

# comparing YX-2-107 and BSJ-03-123 CDK6 degraders

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to **YX-2-107** and BSJ-03-123: Selective CDK6 Degraders for Cancer Research

This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 6 (CDK6) degraders, **YX-2-107** and BSJ-03-123. Both molecules are Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of CDK6, a key regulator of cell cycle progression and a therapeutic target in various hematological malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanism, potency, selectivity, and supporting experimental data.

## **Overview and Mechanism of Action**

Both YX-2-107 and BSJ-03-123 are bifunctional molecules that operate through the PROTAC mechanism. They function by simultaneously binding to CDK6 and an E3 ubiquitin ligase—in both cases, Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[2][3] This approach not only inhibits the kinase activity of CDK6 but eliminates the protein entirely, potentially overcoming resistance mechanisms associated with traditional kinase inhibitors.[4] YX-2-107 has been primarily investigated for its efficacy in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][5], while BSJ-03-123 has been characterized as a tool to probe CDK6 function in Acute Myeloid Leukemia (AML).[6][7]





Click to download full resolution via product page

Caption: General Mechanism of Action for CDK6 PROTACs.

## **Quantitative Data Comparison**

The following tables summarize the available quantitative data for **YX-2-107** and BSJ-03-123 based on published research.



Table 1: In Vitro Potency and Selectivity

| Parameter                      | YX-2-107                                                                     | BSJ-03-123                                                                 | Reference(s)  |
|--------------------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------------|---------------|
| Degrader Type                  | CRBN-recruiting PROTAC                                                       | Palbociclib-based,<br>CRBN-recruiting<br>PROTAC                            | [1][2][3]     |
| CDK6 Degradation               | 4.4 nM (IC50)                                                                | Sub-10 μM range<br>(DC <sub>50</sub> )                                     | [5][8][9][10] |
| CDK6 Kinase<br>Inhibition IC50 | 4.4 nM                                                                       | Not explicitly reported                                                    | [1]           |
| CDK4 Kinase<br>Inhibition IC50 | 0.69 nM                                                                      | 41.6 nM                                                                    | [1][11]       |
| CDK4 Degradation               | No degradation observed                                                      | No degradation observed                                                    | [1][9][10]    |
| Proteomic Selectivity          | CDK6 was the only significantly downregulated protein out of 3,682 examined. | CDK6 was the only depleted protein among >5,000 quantified (100 nM, 1 hr). | [4][11]       |

Table 2: Cellular and In Vivo Activity



| Parameter                   | YX-2-107                                                                                                     | BSJ-03-123                               | Reference(s) |
|-----------------------------|--------------------------------------------------------------------------------------------------------------|------------------------------------------|--------------|
| Primary Indication          | Ph-positive Acute<br>Lymphoblastic<br>Leukemia (Ph+ ALL)                                                     | Acute Myeloid<br>Leukemia (AML)          | [5][6]       |
| Cellular Effect             | Induces S-phase<br>arrest; Inhibits RB<br>phosphorylation and<br>FOXM1 expression.                           | Induces G1 cell-cycle<br>arrest.         | [8][12]      |
| Recommended Cell<br>Conc.   | Effective degradation from 1.6 nM - 1000 nM.                                                                 | 100-200 nM recommended; up to 1 $\mu$ M. | [11][13]     |
| In Vivo Efficacy            | 150 mg/kg (i.p.)<br>suppresses Ph+ ALL<br>proliferation in mice.                                             | Data not available in search results.    | [5][8]       |
| In Vivo<br>Pharmacokinetics | 10 mg/kg (i.p., single<br>dose) in mice: C <sub>max</sub> of<br>741 nM; clears from<br>plasma after 4 hours. | Data not available in search results.    | [5][8]       |

# **Signaling Pathway Context**

CDK6, in complex with Cyclin D, is a critical driver of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (RB) protein, causing the release of the E2F transcription factor. E2F then activates genes required for DNA synthesis and S-phase entry. By degrading CDK6, both **YX-2-107** and BSJ-03-123 effectively halt this process, leading to cell cycle arrest. [8][12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. YX-2-107 | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 2. BSJ-03-123 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BSJ-03-123 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BSJ-03-123 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. YX-2-107 | CDK | TargetMol [targetmol.com]
- To cite this document: BenchChem. [comparing YX-2-107 and BSJ-03-123 CDK6 degraders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821831#comparing-yx-2-107-and-bsj-03-123-cdk6-degraders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com